Cas no 2228639-83-4 (1-1-(1H-indol-3-yl)cyclopropylethan-1-ol)

1-(1H-Indol-3-yl)cyclopropylethan-1-ol is a cyclopropane-substituted indole derivative with potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a fused indole and cyclopropane ring system, offers steric and electronic properties that may enhance binding affinity in bioactive molecules. The hydroxyl group provides a handle for further functionalization, making it a versatile intermediate for drug discovery and fine chemical synthesis. This compound is particularly valuable in the development of novel pharmaceuticals, where its rigid scaffold can contribute to improved metabolic stability and selectivity. High-purity grades are available for research applications, ensuring reliable performance in synthetic workflows.
1-1-(1H-indol-3-yl)cyclopropylethan-1-ol structure
2228639-83-4 structure
Product Name:1-1-(1H-indol-3-yl)cyclopropylethan-1-ol
CAS No:2228639-83-4
MF:C13H15NO
MW:201.264303445816
CID:6228008
PubChem ID:165686307
Update Time:2025-06-08

1-1-(1H-indol-3-yl)cyclopropylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-1-(1H-indol-3-yl)cyclopropylethan-1-ol
    • EN300-1775874
    • 2228639-83-4
    • 1-[1-(1H-indol-3-yl)cyclopropyl]ethan-1-ol
    • Inchi: 1S/C13H15NO/c1-9(15)13(6-7-13)11-8-14-12-5-3-2-4-10(11)12/h2-5,8-9,14-15H,6-7H2,1H3
    • InChI Key: DFMAVUYFFKQUDF-UHFFFAOYSA-N
    • SMILES: OC(C)C1(C2=CNC3C=CC=CC2=3)CC1

Computed Properties

  • Exact Mass: 201.115364102g/mol
  • Monoisotopic Mass: 201.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 36Ų

1-1-(1H-indol-3-yl)cyclopropylethan-1-ol Pricemore >>

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Additional information on 1-1-(1H-indol-3-yl)cyclopropylethan-1-ol

Comprehensive Overview of 1-1-(1H-indol-3-yl)cyclopropylethan-1-ol (CAS No. 2228639-83-4)

1-1-(1H-indol-3-yl)cyclopropylethan-1-ol, with the CAS number 2228639-83-4, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl ring and an indole moiety, making it a promising candidate for various therapeutic applications.

The molecular structure of 1-1-(1H-indol-3-yl)cyclopropylethan-1-ol is particularly intriguing due to its potential to interact with specific biological targets. The indole group, a common feature in many bioactive molecules, is known for its involvement in various physiological processes, including neurotransmission and cell signaling. The cyclopropyl ring, on the other hand, adds conformational rigidity and can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Recent studies have explored the biological activities of 1-1-(1H-indol-3-yl)cyclopropylethan-1-ol in detail. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, without significant cytotoxicity. This makes it a promising lead for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 1-1-(1H-indol-3-yl)cyclopropylethan-1-ol has also been investigated for its neuroprotective effects. Preclinical studies using animal models have demonstrated that this compound can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism behind these effects is thought to involve the modulation of oxidative stress and the inhibition of neuroinflammatory pathways.

The pharmacokinetic profile of 1-1-(1H-indol-3-yl)cyclopropylethan-1-ol has also been studied extensively. Initial findings suggest that it has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development. Furthermore, the compound has shown low toxicity in preclinical toxicity studies, indicating a favorable safety profile.

In terms of synthetic accessibility, 1-1-(1H-indol-3-yl)cyclopropylethan-1-ol can be synthesized through a series of well-established organic reactions. The key steps involve the formation of the cyclopropyl ring and the attachment of the indole moiety. Recent advancements in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further preclinical and clinical studies.

The potential applications of 1-1-(1H-indol-3-yl)cyclopropylethan-1-ol extend beyond inflammation and neuroprotection. Ongoing research is exploring its efficacy in other therapeutic areas, such as cancer and cardiovascular diseases. For instance, preliminary studies have indicated that this compound may have antiproliferative effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

In conclusion, 1-1-(1H-indol-3-y)cyclopropylethan-1-o

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